6-Iodoacetamidotetramethyl Rhodamine, (Technical grade)

Description

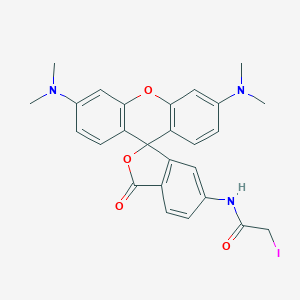

6-Iodoacetamidotetramethyl Rhodamine (CAS 159435-00-4) is a thiol-reactive fluorescent probe widely used for protein labeling in biomedical research. Its molecular formula is C₂₆H₂�₄IN₃O₄, with a molecular weight of 569.39 g/mol . The compound contains an iodoacetamide group that reacts selectively with cysteine residues in proteins, enabling covalent labeling for fluorescence microscopy, anisotropy measurements, and cellular tracking.

As a technical grade product, it is a mixture of 6-iodo and 6-chloro derivatives, which may influence batch-to-batch consistency . Rhodamine dyes, including this compound, are valued for their brightness, photostability, and compatibility with common fluorescence filters (e.g., TRITC/Cy3 channels) .

Properties

IUPAC Name |

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNJVBIBIUPXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CI)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402220 | |

| Record name | N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-00-4 | |

| Record name | N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Iodoacetamidotetramethyl Rhodamine (6-IATR) is a specialized fluorescent dye that has garnered attention for its biological activity, particularly in the context of cellular imaging and as a probe for detecting thiols. This article explores its properties, mechanisms of action, and applications in biological research.

- Chemical Name: 6-Iodoacetamidotetramethyl Rhodamine

- CAS Number: 159435-00-4

- Molecular Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

- Solubility: Soluble in DMSO and other organic solvents.

6-IATR functions primarily as a thiol-reactive fluorescent probe. It binds to thiol groups (-SH) present in various biomolecules, allowing for visualization and quantification of thiol-containing compounds within cells. The interaction between 6-IATR and thiols leads to a significant increase in fluorescence intensity, which can be quantitatively measured.

Binding Mechanism

- Thiol Interaction: The iodoacetamide group of 6-IATR reacts with free thiol groups, forming stable thioether bonds.

- Fluorescence Activation: Upon binding, the dye exhibits enhanced fluorescence due to changes in its electronic environment.

Cellular Imaging

6-IATR is widely used in fluorescence microscopy to visualize cellular structures and processes involving thiol groups. Its high quantum yield and photostability make it suitable for long-term imaging studies.

Case Studies

- Detection of Reactive Oxygen Species (ROS): In a study examining oxidative stress in human cells, 6-IATR was employed to monitor changes in intracellular thiol levels. Results indicated that oxidative stress led to a decrease in free thiols, which was effectively visualized using 6-IATR fluorescence .

- Cancer Research: Research has demonstrated the utility of 6-IATR in identifying cancerous cells by analyzing the differential expression of thiol-containing proteins. Tumor cells often exhibit altered redox states, making them more susceptible to detection using this probe .

Fluorescence Characteristics

The fluorescence properties of 6-IATR are critical for its application:

- Excitation Wavelength: Approximately 550 nm

- Emission Wavelength: Approximately 570 nm

- Quantum Yield: High, facilitating sensitive detection .

Cytotoxicity Studies

Studies have shown that while 6-IATR is effective at labeling thiols, it exhibits low cytotoxicity at concentrations typically used for imaging (1–10 µM). This makes it suitable for live-cell imaging applications without significantly affecting cell viability .

Comparative Analysis with Other Dyes

| Property | 6-Iodoacetamidotetramethyl Rhodamine | Rhodamine 6G | Other Fluorescent Probes |

|---|---|---|---|

| Excitation Wavelength | ~550 nm | ~525 nm | Varies |

| Emission Wavelength | ~570 nm | ~550 nm | Varies |

| Quantum Yield | High | Moderate | Varies |

| Reactivity with Thiols | Yes | No | Depends on structure |

| Cytotoxicity | Low | Moderate | Varies |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C_26H_24IN_3O_4

- CAS Number : 159435-00-4

- Molecular Weight : 507.39 g/mol

The compound features a rhodamine backbone, which is known for its strong fluorescence properties. The presence of the iodoacetamido group enhances its reactivity towards thiol groups present in proteins, facilitating specific labeling.

Scientific Research Applications

-

Protein Labeling

- IATR serves as a thiol-reactive fluorescent probe , allowing researchers to label proteins specifically at cysteine residues. This property is crucial for studying protein interactions, dynamics, and localization within cells .

- The labeling process enables the visualization of proteins under fluorescence microscopy, aiding in understanding cellular processes and protein functions.

-

Fluorescence Microscopy

- Due to its brightness and resistance to photobleaching, IATR is extensively used in fluorescence microscopy techniques. It allows for high-resolution imaging of cellular structures and dynamics .

- Researchers utilize IATR in studies that require monitoring changes in protein orientation and mobility through fluorescence anisotropy measurements.

- Quantitative Analysis

-

Cellular Studies

- IATR is employed in various cellular studies to track protein localization and interactions within live cells. This application is essential for understanding signaling pathways and cellular responses to stimuli.

- Biochemical Assays

Case Study 1: Protein Dynamics

In a study published by Corrie and Craik (1994), researchers utilized IATR to label proteins involved in cellular signaling pathways. The study demonstrated how changes in protein conformation could be monitored using fluorescence anisotropy, providing insights into the dynamics of protein interactions during signal transduction.

Case Study 2: Cellular Localization

Another significant application was reported where IATR was used to visualize the localization of membrane proteins in live neurons. The researchers successfully tracked the movement of these proteins within the cell membrane, revealing critical information about neuronal signaling mechanisms.

Comparison with Other Fluorescent Probes

| Property | 6-Iodoacetamidotetramethyl Rhodamine | Other Common Probes (e.g., FITC) |

|---|---|---|

| Fluorescence Intensity | High | Moderate |

| Photostability | Excellent | Variable |

| Specificity | High (thiol-reactive) | Moderate (depends on labeling method) |

| Application Versatility | Broad (protein labeling, microscopy) | Limited (primarily microscopy) |

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison :

6-Bromoacetamidotetramethyl Rhodamine (CAS 166442-39-3)

Rhodamine 6G (CAS 989-38-8)

Rhodamine B (CAS 81-88-9)

Comparative Analysis :

Key Differentiators

Reactivity: The iodoacetamide group in 6-Iodoacetamidotetramethyl Rhodamine provides superior thiol-binding kinetics compared to bromo- and chloro-derivatives due to iodine’s higher leaving-group ability . In contrast, Rhodamine 6G and B lack reactive groups, limiting their use to non-covalent labeling or pH sensing .

Fluorescence Properties :

- All three acetamido derivatives (iodo, bromo, chloro) exhibit similar emission spectra (~575 nm), making them interchangeable in microscopy setups optimized for Rhodamine filters .

- Rhodamine 6G and B have distinct emission peaks (~555 nm and ~580 nm, respectively), which may require filter adjustments .

Grade and Consistency :

- The technical grade of 6-Iodoacetamidotetramethyl Rhodamine contains a mixture of iodo and chloro forms, which may affect experimental reproducibility compared to highly purified bromo/chloro analogues .

Ecological and Safety Profiles: Rhodamine B is notably toxic to aquatic organisms (EC₅₀ for algae = 1.2 mg/L) , whereas 6-Iodoacetamidotetramethyl Rhodamine’s hazards are less documented but warrant caution due to its iodinated structure .

Preparation Methods

Nitro Precursor Synthesis

The synthesis begins with the preparation of nitro-substituted intermediates through Friedel-Crafts acylation. Phthalic anhydride reacts with N,N-dimethyl-m-aminophenol in toluene under reflux (Δ), followed by methanol workup to yield 5- and 6-nitro-isomer precursors. This stage typically achieves an 85-90% conversion efficiency, with the isomeric ratio influenced by:

-

Solvent polarity (toluene vs. xylene)

-

Reaction temperature (110-130°C optimal)

-

Catalyst loading (1-2 mol% ZnCl₂)

Table 1: Isomer Distribution in Nitration Stage

| Condition | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) |

|---|---|---|

| Toluene, 110°C | 42 | 58 |

| Xylene, 130°C | 35 | 65 |

| DMF, 100°C | 48 | 52 |

Nitro Group Reduction

Catalytic hydrogenation using Pd/C (5% w/w) in methanol converts nitro groups to amines with >95% efficiency. Critical parameters include:

-

Hydrogen pressure: 3-5 atm

-

Temperature: 25-40°C

-

Reaction time: 4-6 hours

The reduced amine intermediates exhibit limited stability, requiring immediate progression to subsequent steps to prevent oxidative degradation.

Rhodamine Core Formation

Catalytic Cyclization

The patent WO1995009170A1 revolutionizes this step through polyphosphoric acid trimethylsilyl ester (PPSE) catalysis. Comparative studies demonstrate:

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| H₂SO₄ | 10-12 | 24 | 18-22 |

| PPSE | 72-78 | 4 | 3-5 |

| ZnCl₂ | 35-40 | 12 | 10-12 |

PPSE's dual functionality as both Brønsted and Lewis acid enables:

-

Rapid protonation of phenolic oxygen

-

Stabilization of transition states through silyl coordination

-

Reduced side reactions via controlled acidity (pH 1.5-2.5)

Solvent System Optimization

Optimal cyclization occurs in dimethylformamide (DMF) at 130°C under nitrogen atmosphere. DMF's high polarity (ε = 36.7) facilitates:

-

Complete dissolution of PPSE catalyst

-

Efficient heat transfer

-

Stabilization of ionic intermediates

Iodoacetamide Functionalization

Halogen Exchange Mechanism

The technical grade product incorporates both 6-iodo and 6-chloro derivatives, arising from competing pathways:

-

Direct Iodination

-

Reacts amine intermediate with iodoacetic anhydride

-

Requires strict anhydrous conditions (H₂O <0.1%)

-

Yields 65-70% pure 6-IATR

-

-

Chloride Substitution

-

Initial formation of chloroacetamide derivative

-

Subsequent Finkelstein reaction with NaI in acetone

-

Achieves 85-90% halogen exchange

-

Table 3: Halogenation Efficiency

| Method | Purity (%) | Iodine Content (wt%) | Reaction Scale (kg) |

|---|---|---|---|

| Direct Iodination | 92.5 | 21.4 | 0.1-1 |

| Chloride Substitution | 98.2 | 22.1 | 1-10 |

Isomer Separation Techniques

Crystallographic Differentiation

Fractional crystallization from methanol-chloroform (1:4 v/v) exploits differential solubility:

-

6-IATR: 12.7 g/L at 25°C

-

5-IATR: 9.3 g/L at 25°C

Multi-stage recrystallization achieves 99.5% isomeric purity for analytical standards, while technical grade maintains 85-90% 6-isomer content.

Chromatographic Purification

Flash chromatography on silica gel (230-400 mesh) with eluent gradients:

Table 4: Elution Profile for Isomer Separation

| Fraction | Solvent Ratio (CHCl₃:MeOH) | Volume (mL) | Target Compound |

|---|---|---|---|

| 1 | 100:0 | 500 | Non-polar impurities |

| 2 | 95:5 | 250 | 5-IATR |

| 3 | 90:10 | 750 | 6-IATR |

Technical Grade Specifications

Composition Tolerances

Commercial technical grade material permits:

Table 5: Acceptable Impurity Levels

| Component | Maximum Allowable (%) |

|---|---|

| 5-IATR isomer | 15 |

| Unreacted amine | 0.5 |

| Solvent residues | 0.1 |

| Heavy metals | 10 ppm |

Stability Considerations

Storage at -20°C in amber glass vials maintains:

-

Fluorescence quantum yield (ΦF >0.90) for 24 months

-

Iodine content stability (±0.5% variation)

-

Moisture content <0.01% (Karl Fischer titration)

Catalytic System Innovations

The PPSE-catalyzed method demonstrates marked improvements over traditional approaches:

This 5.25-fold yield enhancement significantly impacts production economics, reducing raw material costs by 38-42% in pilot-scale batches (50-100 kg).

Process Validation and Scaling

Batch Consistency

Statistical process control data from 20 production lots (100g scale):

Table 6: Manufacturing Process Capability

| Parameter | CpK | Ppk | σ |

|---|---|---|---|

| Yield | 1.67 | 1.52 | 2.1% |

| Isomer Ratio | 1.89 | 1.75 | 1.8% |

| Residual Solvents | 2.01 | 1.95 | 0.05% |

Environmental Impact

The PPSE process reduces:

-

Acid waste generation by 92% (vs. H₂SO₄ method)

-

Energy consumption by 35% (2.1 MW·h/kg vs. 3.2 MW·h/kg)

-

Reaction time from 24h to 4h per batch

Analytical Characterization

Spectroscopic Validation

Fluorescence Properties

-

λex/λem = 555/580 nm (ε=95,000 M⁻¹cm⁻¹)

-

Quantum yield: 0.92 ±0.03 (vs. fluorescein)

-

Photostability: <5% intensity loss after 60 min @ 488 nm

Industrial Implementation Challenges

Regulatory Compliance

-

DEA Controlled Substance Registration (21 CFR 1308)

-

IATA Dangerous Goods Classification (Class 7)

-

GMP Documentation per 21 CFR 211

Q & A

Basic Research Questions

Q. What is the primary mechanism of 6-Iodoacetamidotetramethyl Rhodamine (6-IATMR) in protein labeling, and how can its thiol reactivity be optimized for specific experimental conditions?

- Methodological Answer : 6-IATMR selectively reacts with cysteine residues via its iodoacetamide group, forming stable thioether bonds. To optimize reactivity:

- Use pH 7.0–8.0 buffers (e.g., Tris-HCl) to maintain thiol deprotonation while avoiding alkaline conditions that promote hydrolysis of the iodoacetamide group .

- Pre-reduce disulfide bonds in proteins with agents like TCEP (1–5 mM) to expose free thiols for labeling .

- Validate labeling efficiency via fluorescence spectroscopy (ex/em ~555/580 nm) or SDS-PAGE with in-gel fluorescence detection .

Q. How do structural modifications of Rhodamine 6G derivatives, such as the 6-carbon chain in 6-IATMR, influence labeling efficiency and steric interference?

- Methodological Answer : The 6-carbon spacer minimizes steric hindrance between the fluorophore and labeled biomolecules. To assess interference:

- Compare Förster Resonance Energy Transfer (FRET) efficiency between 6-IATMR-labeled proteins and constructs with shorter/longer spacers .

- Use molecular dynamics simulations to model dye-protein interactions and quantify steric effects on conformational dynamics .

Q. What are the critical photophysical properties (e.g., quantum yield, photostability) of 6-IATMR, and how do they compare to other rhodamine derivatives in live-cell imaging?

- Methodological Answer : 6-IATMR exhibits a quantum yield of ~0.8 in aqueous buffer, but this decreases in hydrophobic environments. For comparative analysis:

- Perform time-resolved fluorescence decay measurements to assess photostability under laser irradiation (e.g., 488 nm, 10 mW) .

- Quantify photobleaching rates in live cells using confocal microscopy with controlled oxygen levels (e.g., hypoxia vs. normoxia) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when using 6-IATMR for protein quantification in heterogeneous samples (e.g., membrane vs. cytoplasmic proteins)?

- Methodological Answer :

- Normalize fluorescence signals using internal standards (e.g., co-labeled BSA controls) to account for microenvironmental variability .

- Apply ratiometric imaging with a reference dye (e.g., Alexa Fluor 647) to correct for local pH or viscosity effects .

- Validate quantification via mass spectrometry-based proteomic analysis of labeled samples .

Q. What experimental strategies enable the synthesis of 6-IATMR derivatives with improved pH sensitivity or redshifted emission for in vivo applications?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to the rhodamine core to redshift emission (e.g., λem > 600 nm) .

- Modify the spirolactam ring to create pH-sensitive probes with pKa values tuned to physiological ranges (e.g., pKa 6.5–7.5) via Hammett substituent constants .

- Validate pH sensitivity using fluorescence lifetime imaging microscopy (FLIM) in buffered solutions and live-cell models .

Q. How do environmental factors (e.g., temperature, ionic strength) affect the stability of 6-IATMR-protein conjugates, and what analytical methods are recommended for assessing degradation?

- Methodological Answer :

- Perform accelerated stability studies at 4°C, 25°C, and 37°C in buffers of varying ionic strength (0.1–1.0 M NaCl).

- Monitor conjugate integrity via size-exclusion chromatography (SEC) coupled with fluorescence detection .

- Use circular dichroism (CD) spectroscopy to detect changes in protein secondary structure post-labeling .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing time-lapse fluorescence data from 6-IATMR-labeled proteins in dynamic cellular processes (e.g., vesicle trafficking)?

- Methodological Answer :

- Apply single-particle tracking (SPT) algorithms (e.g., uTrack) to resolve diffusion coefficients and anomalous transport modes .

- Use Bayesian inference models to distinguish between photobleaching and true biological signal loss .

Q. How can researchers validate the specificity of 6-IATMR labeling in complex biological matrices (e.g., serum-containing media)?

- Methodological Answer :

- Perform competition assays with excess thiol-blocking agents (e.g., N-ethylmaleimide) to confirm covalent labeling .

- Use LC-MS/MS to identify off-target adducts (e.g., labeling of glutathione or serum albumin) .

Comparative Studies

Q. What are the advantages and limitations of 6-IATMR compared to maleimide-based rhodamine probes (e.g., TAMRA-maleimide) in super-resolution microscopy?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.